N-Ethylmaleamic acid

Beschreibung

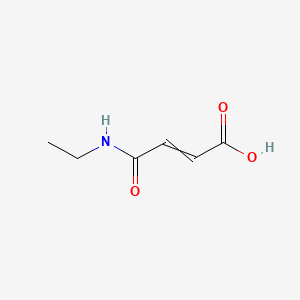

Structure

3D Structure

Eigenschaften

CAS-Nummer |

4166-67-0 |

|---|---|

Molekularformel |

C6H9NO3 |

Molekulargewicht |

143.14 g/mol |

IUPAC-Name |

(Z)-4-(ethylamino)-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C6H9NO3/c1-2-7-5(8)3-4-6(9)10/h3-4H,2H2,1H3,(H,7,8)(H,9,10)/b4-3- |

InChI-Schlüssel |

HBQGCOWNLUOCBU-ARJAWSKDSA-N |

SMILES |

CCNC(=O)C=CC(=O)O |

Isomerische SMILES |

CCNC(=O)/C=C\C(=O)O |

Kanonische SMILES |

CCNC(=O)C=CC(=O)O |

Andere CAS-Nummern |

4166-67-0 |

Piktogramme |

Corrosive |

Synonyme |

N-ethylmaleamic acid |

Herkunft des Produkts |

United States |

Foundational & Exploratory

N-Ethylmaleamic acid chemical structure and properties

An In-Depth Technical Guide to N-Ethylmaleamic Acid: From Synthesis and Properties to Its Role in Covalent Modification Chemistry

Introduction

In the landscape of bioconjugation and chemical biology, N-Ethylmaleimide (NEM) is a ubiquitous reagent, prized for its specific and efficient reactivity with sulfhydryl groups on cysteine residues.[1][2] However, the utility and reproducibility of NEM-based protocols are critically dependent on understanding its hydrolysis product, N-Ethylmaleamic acid (NEMA) . This guide provides a comprehensive technical overview of NEMA, moving beyond a simple definition to explore its chemical properties, its dynamic relationship with NEM, and its crucial implications for researchers, scientists, and drug development professionals.

N-Ethylmaleamic acid is not merely a byproduct; it is a key intermediate in the synthesis of NEM, the terminal product of NEM degradation in aqueous environments, and a metabolite observed in biological systems.[3][4] A thorough understanding of NEMA's formation and properties is therefore essential for designing robust experimental protocols, interpreting results accurately, and developing stable bioconjugates. This document elucidates the structure, synthesis, and reactivity of NEMA, providing field-proven insights and detailed protocols to empower researchers in their work with maleimide chemistry.

Chemical Identity and Structure

N-Ethylmaleamic acid is the ring-opened form of N-Ethylmaleimide. This structural difference is the primary determinant of its distinct chemical reactivity.

Systematic Name: (2Z)-4-(Ethylamino)-4-oxo-2-butenoic acid[5]

Caption: 2D structure of N-Ethylmaleamic acid.

Table 1: Chemical Identifiers for N-Ethylmaleamic Acid

| Identifier | Value | Source |

| IUPAC Name | (2Z)-4-(Ethylamino)-4-oxo-2-butenoic acid | [5] |

| CAS Number | 4166-67-0 | [6] |

| Molecular Formula | C₆H₉NO₃ | [5] |

| Molecular Weight | 143.14 g/mol | [5] |

| SMILES | CCNC(=O)/C=C\C(=O)O | [5] |

| InChI Key | HBQGCOWNLUOCBU-ARJAWSKDSA-N | [5] |

The Critical Relationship: N-Ethylmaleimide Hydrolysis

The experimental behavior of NEM is inextricably linked to its hydrolysis to NEMA. This reaction involves the nucleophilic attack of water on one of the carbonyl carbons of the maleimide ring, leading to ring opening.

Key Factors:

-

pH: The rate of hydrolysis is highly pH-dependent. The reaction is significantly accelerated under neutral to alkaline conditions (pH > 7.5).[7][8] In acidic conditions, the maleimide ring is more stable.

-

Temperature: Increased temperature accelerates the rate of hydrolysis.

-

Consequence: This conversion is not a minor side reaction; it is the primary pathway for the loss of NEM's thiol reactivity in aqueous buffers. The electrophilic double bond, which is the site of Michael addition for thiols, remains intact in NEMA but its reactivity is substantially altered. The resulting carboxylic acid and amide are much less susceptible to nucleophilic attack compared to the strained ring system of the maleimide.

This dynamic equilibrium is fundamental. While NEMA can be cyclized back to NEM through dehydration (e.g., by heating), under typical biochemical conditions (aqueous buffer, physiological pH), the hydrolysis of NEM to NEMA is the predominant and often irreversible reaction.[4]

Caption: The interconversion of NEM and NEMA.

Synthesis and In Situ Preparation

N-Ethylmaleamic acid is rarely used as a starting reagent itself but is central to the synthesis of NEM and can be generated in situ for specific experimental purposes, such as reaction quenching.

Role as a Synthetic Intermediate

The standard synthesis of N-Ethylmaleimide involves a two-step, one-pot reaction that proceeds through a NEMA intermediate.

-

Amidation: Maleic anhydride is reacted with ethylamine. The amine attacks one of the carbonyls of the anhydride, opening the ring to form N-Ethylmaleamic acid.

-

Cyclization: The resulting NEMA is then heated, often in the presence of a dehydrating agent like acetic anhydride or simply under reflux in a suitable solvent, to eliminate water and form the stable five-membered maleimide ring of NEM.[2]

Experimental Protocol: Quantitative In Situ Generation of NEMA

In certain applications, particularly in assays involving redox-sensitive enzymes, it is necessary to completely stop the reaction of NEM after a specific time. This is achieved by rapidly and irreversibly hydrolyzing the remaining NEM to the non-reactive NEMA. This protocol is adapted from methodologies used in glutathione disulfide (GSSG) assays, where residual NEM would otherwise inactivate the glutathione reductase enzyme.[9]

-

Objective: To quantitatively convert residual N-Ethylmaleimide in a sample to N-Ethylmaleamic acid, thereby quenching its thiol-alkylating activity.

-

Principle of Causality: NEM's reactivity is dependent on its strained maleimide ring. By shifting the pH to an alkaline state, we can exploit the inherent chemical instability of this ring to drive rapid hydrolysis. The resulting product, NEMA, lacks the electrophilic character required to react with thiols or inhibit enzymes like glutathione reductase, thus validating the accuracy of subsequent measurements.[9]

Methodology:

-

Initial Reaction: Perform the primary experiment involving NEM (e.g., protein modification, cell treatment) in a buffer at a pH of 6.5-7.5 to maximize thiol specificity.[7]

-

Quenching Step: To stop the reaction, add a sufficient volume of a strong alkaline solution to raise the sample's final pH to >10. A common choice is 1 M NaOH or KOH. The exact volume should be calculated or titrated to avoid extreme pH values that could damage the analyte of interest.

-

Incubation: Incubate the sample at room temperature for 10-15 minutes. This duration is generally sufficient to ensure complete hydrolysis of NEM to NEMA under alkaline conditions.[9]

-

Neutralization (Optional but Recommended): If the high pH interferes with downstream analysis, carefully neutralize the sample back to the desired pH (e.g., pH 7.0-8.0) using an acid such as HCl or a buffered acidic solution.

-

Validation: The sample is now ready for downstream applications. The absence of reactive NEM can be confirmed by adding a thiol-containing chromogenic reagent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and observing no change in absorbance over time, confirming that all sulfhydryl-reactive species have been eliminated.

Caption: Experimental workflow for quenching NEM activity.

Significance in Research and Drug Development

The conversion of NEM to NEMA has profound practical implications.

-

Negative Control in Biological Assays: When studying the biological effects of NEM, it is crucial to determine if the observed outcome is due to specific thiol alkylation or a non-specific effect of the compound or its degradation products. N-Ethylmaleamic acid serves as the ideal negative control. If a biological effect is observed with NEM but not with an equimolar concentration of NEMA, it strongly suggests the effect is mediated by thiol modification.[10]

-

Stability of Bioconjugates: For antibody-drug conjugates (ADCs) and other protein bioconjugates synthesized using maleimide chemistry, the stability of the maleimide-thiol linkage is paramount. This linkage can undergo a retro-Michael reaction, leading to dissociation of the conjugate. Furthermore, hydrolysis of the succinimide ring (the product of the thiol-maleimide reaction) can occur, which, while forming a more stable ring-opened structure, alters the chemical nature of the linker.[1][11] Understanding the rates and conditions of hydrolysis to maleamic acid derivatives is critical for predicting the in vivo stability and efficacy of such therapeutics.

-

Metabolic Fate: In cellular and in vivo studies, NEM is metabolized. One of the identified metabolic pathways involves its conversion to NEMA, often after conjugation with glutathione (GSH) and subsequent processing.[3][12] Recognizing NEMA as a potential metabolite is essential for pharmacokinetic and toxicological assessments in drug development.

Conclusion

N-Ethylmaleamic acid is far more than an incidental derivative of N-Ethylmaleimide. It represents a critical chemical state that governs the efficacy, stability, and specificity of one of the most widely used classes of bioconjugation reagents. For the researcher at the bench, understanding the pH- and temperature-dependent hydrolysis to NEMA is key to preventing reagent degradation and ensuring reproducible results. For the drug developer, the formation of maleamic acid structures from maleimide-based linkers is a crucial factor in the design and long-term stability of therapeutic conjugates. By mastering the principles outlined in this guide, scientists can better control their experimental systems, leading to more reliable data and accelerating innovation in both basic research and therapeutic development.

References

-

Wikipedia. N-Ethylmaleimide. [Link]

-

Global Substance Registration System (GSRS). N-ETHYLMALEAMIC ACID. [Link]

-

Grokipedia. N-Ethylmaleimide. [Link]

-

Georganics. N-Ethylmaleimide – description and application. [Link]

-

ResearchGate. Can anyone please suggest how I can synthesis n-ethyl maleimide from maleic anhydride?[Link]

-

ScienceDirect. The Effects of N-ethylmaleimide on Active Amino Acid Transport in Escherichia Coli. [Link]

-

PubMed. Formation of N-ethylmaleimide (NEM)-glutathione Conjugate and N-ethylmaleamic Acid Revealed by Mass Spectral Characterization of Intracellular and Extracellular Microbial Metabolites of NEM. [Link]

-

National Center for Biotechnology Information. Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. [Link]

-

MilliporeSigma. N-Ethylmaleimide - CAS 128-53-0 - Calbiochem. [Link]

-

DrugFuture. N-Ethylmaleimide. [Link]

-

PubChem. N-Ethylmaleimide | C6H7NO2 | CID 4362. [Link]

-

LookChem. Cas 128-53-0,N-Ethylmaleimide. [Link]

-

National Center for Biotechnology Information. Glutathione-Dependent Conversion of N-Ethylmaleimide to the Maleamic Acid by Escherichia coli: an Intracellular Detoxification Process. [Link]

-

PubMed. Alkaline hydrolysis of N-ethylmaleimide allows a rapid assay of glutathione disulfide in biological samples. [Link]

-

PubMed. Modification of cysteine. [Link]

-

PubChemLite. N-ethylmaleimide (C6H7NO2). [Link]

-

Loba Chemie. N-ETHYL MALEIMIDE FOR SYNTHESIS MSDS. [Link]

-

National Center for Biotechnology Information. The use of N-ethylmaleimide in stabilizing and measuring inorganic sulphur compounds. [Link]

-

ResearchGate. Formation of N-Ethylmaleimide (NEM)-Glutathione Conjugate and N-Ethylmaleamic Acid Revealed by Mass Spectral Characterization of Intracellular and Extracellular Microbial Metabolites of NEM. [Link]

-

PubMed. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-Ethylmaleimide – description and application - Georganics [georganics.sk]

- 3. Formation of N-ethylmaleimide (NEM)-glutathione conjugate and N-ethylmaleamic acid revealed by mass spectral characterization of intracellular and extracellular microbial metabolites of NEM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Ethylmaleimide [drugfuture.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. N-Ethylmaleimide | 128-53-0 [chemicalbook.com]

- 7. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Alkaline hydrolysis of N-ethylmaleimide allows a rapid assay of glutathione disulfide in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glutathione-Dependent Conversion of N-Ethylmaleimide to the Maleamic Acid by Escherichia coli: an Intracellular Detoxification Process - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of N-Ethylmaleamic Acid from Maleic Anhydride

Foreword: The Rationale and Utility of N-Ethylmaleamic Acid Synthesis

N-Ethylmaleamic acid serves as a crucial intermediate in organic synthesis, particularly in the development of more complex molecules such as N-ethylmaleimide, a widely used reagent in biochemistry for modifying cysteine residues in proteins.[1] The synthesis of N-substituted maleamic acids is a foundational reaction, representing a classic example of nucleophilic acyl substitution via the ring-opening of an anhydride.[2][3] This guide provides an in-depth exploration of this process, grounded in established chemical principles and validated experimental practices. It is designed for researchers and drug development professionals who require a thorough and practical understanding of this synthesis, from reaction mechanism to product characterization and safety protocols.

Mechanistic Insights: The Chemistry of Amic Acid Formation

The synthesis of N-Ethylmaleamic acid from maleic anhydride and ethylamine is a direct and typically high-yield reaction. The core transformation involves the nucleophilic attack of the primary amine (ethylamine) on one of the electrophilic carbonyl carbons of the maleic anhydride ring.[3]

The Reaction Pathway

The mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking a carbonyl carbon of the maleic anhydride molecule.

-

Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.

-

Ring Opening: The intermediate collapses, leading to the cleavage of the acyl-oxygen bond and the opening of the five-membered anhydride ring.

-

Proton Transfer: A proton is transferred from the now positively charged nitrogen to the newly formed carboxylate anion, yielding the final N-Ethylmaleamic acid product.

This reaction is generally exothermic and proceeds readily, often at room temperature.[4] The stereochemistry of the double bond is retained from the maleic anhydride starting material, resulting in the formation of the (Z)-isomer of the amic acid.[5]

Caption: Reaction mechanism for N-Ethylmaleamic acid synthesis.

Experimental Protocol: A Validated Laboratory Procedure

This section details a robust, step-by-step methodology for the synthesis of N-Ethylmaleamic acid. The protocol is based on established procedures for the reaction of amines with maleic anhydride.[6]

Materials and Reagents

-

Maleic Anhydride (C₄H₂O₃): ≥99% purity

-

Ethylamine (C₂H₅NH₂): 70 wt. % solution in water or anhydrous

-

Diethyl Ether (anhydrous): Reagent grade

-

Glassware: Three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer, Buchner funnel, filtration flask.

-

Equipment: Magnetic stir plate, ice bath, vacuum source.

Step-by-Step Synthesis Workflow

-

Flask Setup: In a fume hood, equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.

-

Dissolution of Anhydride: Add maleic anhydride (e.g., 0.1 mol, 9.8 g) to the flask, followed by 150 mL of anhydrous diethyl ether. Stir the mixture until the maleic anhydride is completely dissolved.

-

Preparation of Amine Solution: In the dropping funnel, prepare a solution of ethylamine (e.g., 0.1 mol, ~6.5 mL of 70% solution) in 50 mL of anhydrous diethyl ether.

-

Controlled Addition: Place the reaction flask in an ice bath to cool. Begin the dropwise addition of the ethylamine solution to the stirred maleic anhydride solution over a period of 30-45 minutes. A white precipitate will form almost immediately. The rate of addition should be controlled to maintain the reaction temperature below 10°C to manage the exothermic nature of the reaction.

-

Reaction Period: After the addition is complete, remove the ice bath and allow the suspension to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

-

Product Isolation: Collect the white, solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with two portions of cold diethyl ether (2x 30 mL) to remove any unreacted starting materials.

-

Drying: Dry the product, N-Ethylmaleamic acid, under vacuum or in a desiccator to a constant weight. The yield is typically high, often exceeding 95%.

Caption: Experimental workflow for the synthesis of N-Ethylmaleamic acid.

Product Characterization and Data

Thorough characterization is essential to confirm the identity and purity of the synthesized N-Ethylmaleamic acid.

Analytical Techniques

-

Melting Point: A sharp melting point is indicative of high purity.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation by showing characteristic signals for the ethyl group protons, the amide proton, the vinyl protons, and the carboxylic acid proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton, including the two distinct carbonyl carbons (amide and carboxylic acid).

-

FTIR (Fourier-Transform Infrared Spectroscopy): Identifies key functional groups. Expect strong C=O stretching bands for the amide and carboxylic acid (around 1700 cm⁻¹ and 1640 cm⁻¹), an N-H bend (around 1550 cm⁻¹), and a broad O-H stretch for the carboxylic acid (around 3300-2500 cm⁻¹).

-

Mass Spectrometry (MS): Determines the molecular weight. For N-Ethylmaleamic acid, the expected [M+H]⁺ peak is at m/z 144.[7][8]

Summary of Key Data

| Property | Data | Reference |

| Molecular Formula | C₆H₉NO₃ | [5] |

| Molecular Weight | 143.14 g/mol | [5] |

| Appearance | White to off-white solid | General Observation |

| Melting Point | ~96-99 °C | Varies with purity |

| ¹H NMR (DMSO-d₆) | δ ~1.1 (t, 3H, CH₃), ~3.2 (q, 2H, CH₂), ~6.2 (d, 1H, =CH), ~6.4 (d, 1H, =CH), ~8.5 (t, 1H, NH), ~12.5 (s, 1H, COOH) | Predicted |

| FTIR (KBr, cm⁻¹) | ~3300 (N-H), ~3200-2500 (O-H), ~1700 (C=O, acid), ~1640 (C=O, amide I), ~1550 (N-H bend, amide II) | |

| MS (ESI+) | m/z = 144.06 ([M+H]⁺) | [7][8] |

Safety and Handling: A Mandate for Prudent Practice

Both maleic anhydride and ethylamine present significant hazards. Strict adherence to safety protocols is non-negotiable.

-

Maleic Anhydride:

-

Hazards: Corrosive, causes severe skin burns and eye damage.[9][10] It is also a potent respiratory sensitizer and can cause asthma-like symptoms upon inhalation.[10][11] Harmful if swallowed.[10]

-

Handling: Always handle in a well-ventilated chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13] Avoid creating dust.[14]

-

-

Ethylamine:

-

Hazards: Highly flammable liquid and vapor. Corrosive and can cause severe skin and eye damage. Toxic if inhaled.

-

Handling: Work in a fume hood away from ignition sources.[12] Use the same level of PPE as for maleic anhydride. Ensure containers are kept tightly closed.

-

-

General Precautions:

Conclusion

The synthesis of N-Ethylmaleamic acid from maleic anhydride and ethylamine is a fundamental and efficient chemical transformation. Its success hinges on a solid understanding of the underlying nucleophilic ring-opening mechanism, meticulous execution of the experimental protocol, and an unwavering commitment to safety. This guide provides the necessary technical framework for researchers to confidently and safely perform this synthesis, ensuring a high yield of a well-characterized product ready for subsequent applications in research and development.

References

-

Formation of N-ethylmaleimide (NEM)-glutathione Conjugate and N-ethylmaleamic Acid Revealed by Mass Spectral Characterization of Intracellular and Extracellular Microbial Metabolites of NEM. Applied and Environmental Microbiology. Available at: [Link]

-

Formation of N-Ethylmaleimide (NEM)-Glutathione Conjugate and N-Ethylmaleamic Acid Revealed by Mass Spectral Characterization of Intracellular and Extracellular Microbial Metabolites of NEM - ASM Journals. ASM Journals. Available at: [Link]

-

Can anyone please suggest how I can synthesis n-ethyl maleimide from maleic anhydride?. ResearchGate. Available at: [Link]

-

Synthesis , characterization and biological activity study of N-substituted sulfonamido maleimides substituted with different heterocycles. Digital Repository of University of Baghdad. Available at: [Link]

-

Reaction Between Maleic Anhydride & Substituted Amines In Solid State. Indian Journal of Chemistry. Available at: [Link]

- Process for the production of maleamic acids. Google Patents.

-

Synthesis, characterization and biological activity study of N-substituted sulfonamido maleimides substituted with different heterocycles. ResearchGate. Available at: [Link]

-

Maleic anhydride - Wikipedia. Wikipedia. Available at: [Link]

-

Modification of Poly(maleic anhydride)-Based Polymers with H2N–R Nucleophiles: Addition or Substitution Reaction?. ACS Omega. Available at: [Link]

-

The reaction between maleic anhydride and amines is an important pathway. WorldOfChemicals. Available at: [Link]

- Process for the preparation of meleamic acid. Google Patents.

-

Amidification of poly(styrene-co-maleic anhydride) with amines in tetrahydrofuran solution: A kinetic study. Semantic Scholar. Available at: [Link]

- Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides. Google Patents.

-

Maleic anhydride Safety Data Sheet. Molgroup. Available at: [Link]

-

Recent developments in maleic acid synthesis from bio-based chemicals. SciSpace. Available at: [Link]

-

Safety Data Sheet: maleic anhydride. Valudor Products. Available at: [Link]

-

Maleic Anhydride (MA) - Chemius. Chemius. Available at: [Link]

-

Precautions for the Use of Maleic Anhydride. Shanghai Douwin Chemical Co.,Ltd.. Available at: [Link]

-

Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. Chemistry – A European Journal. Available at: [Link]

-

Ring-Opening Copolymerization of Maleic Anhydride with Epoxides: A Chain-Growth Approach to Unsaturated Polyesters. ResearchGate. Available at: [Link]

-

N-ETHYLMALEAMIC ACID. gsrs.ncats.nih.gov. Available at: [Link]

-

N-Ethylmaleimide - Wikipedia. Wikipedia. Available at: [Link]

-

Mechanistic Studies on Aluminum-Catalyzed Ring-Opening Alternating Copolymerization of Maleic Anhydride with Epoxides: Ligand Effects and Quantitative Structure-Activity Relationship Model. PubMed Central. Available at: [Link]

-

N-ethylmaleamic acid (C6H9NO3). PubChemLite. Available at: [Link]

-

Tandem Michael addition of amines to maleic anhydride and 1,3-prototropic shift: Experimental and theoretical results. ResearchGate. Available at: [Link]

-

Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Taylor & Francis Online. Available at: [Link]

-

Unusual crystal structure of N-substituted maleamic acid - very strong effect of intramolecular hydrogen bonds. PubMed. Available at: [Link]

- Process for the preparation of N-substituted maleimides. Google Patents.

-

Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids. RSC Publishing. Available at: [Link]

-

Maleic Anhydride | C4H2O3. PubChem. Available at: [Link]

-

SYNTHESIS OF N-SUBSTITUTED HYDROxAMIC ACIDS. International Journal of Engineering, Science and Mathematics. Available at: [Link]

-

Synthesis of Maleic Anhydrides and Maleic Acids by Pd-Catalyzed Oxidative Dicarbonylation of Alk-1-ynes. ResearchGate. Available at: [Link]

-

A new synthesis with maleic anhydride. Journal of the Chemical Society (Resumed). Available at: [Link]

-

N-Phenylmaleimide. Organic Syntheses. Available at: [Link]

Sources

- 1. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]

- 2. chem.fsu.edu [chem.fsu.edu]

- 3. The reaction between maleic anhydride and amines is an important pathway - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]

- 4. US3947493A - Process for the production of maleamic acids - Google Patents [patents.google.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Formation of N-ethylmaleimide (NEM)-glutathione conjugate and N-ethylmaleamic acid revealed by mass spectral characterization of intracellular and extracellular microbial metabolites of NEM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. fishersci.com [fishersci.com]

- 10. molgroupchemicals.com [molgroupchemicals.com]

- 11. Maleic Anhydride | C4H2O3 | CID 7923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Precautions for the Use of Maleic Anhydride - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]

- 13. valudor.com [valudor.com]

- 14. Mobile [my.chemius.net]

A Comprehensive Technical Guide to the Solubility of N-Ethylmaleamic Acid in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylmaleamic acid is a dicarboxylic acid monoamide that serves as a crucial intermediate in the synthesis of N-Ethylmaleimide (NEM), a widely used reagent in biochemistry for modifying cysteine residues in proteins and peptides. Understanding the solubility of N-Ethylmaleamic acid is paramount for its synthesis, purification, and subsequent reactions. This technical guide provides an in-depth analysis of the solubility of N-Ethylmaleamic acid in aqueous and organic media, offering both theoretical insights and practical methodologies for its determination. While quantitative solubility data for N-Ethylmaleamic acid is not extensively available in published literature, this guide will infer its solubility characteristics based on its chemical structure and the well-established principles of solvency.

Chemical Structure and Physicochemical Properties

N-Ethylmaleamic acid possesses both a carboxylic acid and an amide functional group, which dictates its polarity and hydrogen bonding capabilities. These groups are key to its solubility behavior.

Caption: Chemical structure of N-Ethylmaleamic acid.

Predicted Solubility Profile

The presence of the carboxylic acid and amide groups suggests that N-Ethylmaleamic acid is a polar molecule capable of acting as both a hydrogen bond donor and acceptor. This structural feature is the primary determinant of its solubility in various solvents.

Aqueous Solubility

N-Ethylmaleamic acid is expected to be soluble in water. The carboxylic acid group can ionize to a carboxylate anion, and the amide group can participate in hydrogen bonding with water molecules. The overall solubility in water is anticipated to be significantly influenced by pH.

-

Acidic pH (pH < pKa): In acidic solutions, the carboxylic acid group will be protonated, reducing the molecule's overall charge and potentially decreasing its solubility compared to neutral or basic conditions.

-

Neutral to Basic pH (pH > pKa): In neutral to basic solutions, the carboxylic acid will be deprotonated to form the carboxylate salt, which will significantly increase its aqueous solubility due to the ion-dipole interactions with water.

Solubility in Organic Solvents

The solubility of N-Ethylmaleamic acid in organic solvents will be governed by the principle of "like dissolves like."

-

Polar Protic Solvents: Solvents like ethanol and methanol are expected to be good solvents for N-Ethylmaleamic acid. They can engage in hydrogen bonding with both the carboxylic acid and amide functionalities.

-

Polar Aprotic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are also predicted to be effective solvents. Their high polarity and ability to accept hydrogen bonds will facilitate the dissolution of N-Ethylmaleamic acid.

-

Nonpolar Solvents: N-Ethylmaleamic acid is expected to have low solubility in nonpolar solvents like toluene, hexane, and diethyl ether, as these solvents cannot effectively solvate the polar functional groups of the molecule.

Inferred Solubility Data Summary

Due to the limited availability of precise quantitative data in the literature, the following table presents an inferred solubility profile for N-Ethylmaleamic acid based on chemical principles.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Aqueous | Water | Soluble (pH dependent) | Capable of hydrogen bonding and ionization of the carboxylic acid group. |

| Alcohols | Methanol, Ethanol | Soluble | Polar protic solvents that can hydrogen bond with the solute. |

| Polar Aprotic | DMSO, DMF | Soluble | Highly polar solvents that can act as hydrogen bond acceptors. |

| Ethers | Diethyl Ether | Sparingly Soluble | Lower polarity and limited hydrogen bonding capability. |

| Hydrocarbons | Toluene, Hexane | Insoluble | Nonpolar solvents that cannot effectively solvate the polar functional groups of N-Ethylmaleamic acid. |

Experimental Determination of Solubility

For researchers requiring precise solubility data, the following experimental protocol outlines the widely accepted shake-flask method. This method is a reliable way to determine the equilibrium solubility of a compound in a given solvent.

Shake-Flask Method Protocol

Caption: Experimental workflow for determining solubility via the shake-flask method.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of N-Ethylmaleamic acid to a known volume of the solvent in a sealed container. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: Once equilibrium is achieved, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant.

-

Filtration: Filter the sample to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.

-

Analysis: Determine the concentration of N-Ethylmaleamic acid in the filtrate using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or by evaporating the solvent and weighing the residue (gravimetric analysis).

Conclusion

N-Ethylmaleamic acid, as a polar molecule containing both a carboxylic acid and an amide group, is predicted to be soluble in water and other polar solvents, with its aqueous solubility being highly dependent on pH. For applications requiring precise solubility values, a systematic experimental determination using a validated method like the shake-flask protocol is recommended. The information and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working with this important chemical intermediate.

References

-

N-ETHYLMALEAMIC ACID. (n.d.). Gsrs. Retrieved January 16, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Hydrolysis of N-Ethylmaleimide to N-Ethylmaleamic Acid

Introduction: The Double-Edged Sword of N-Ethylmaleimide Reactivity

N-Ethylmaleimide (NEM) is a cornerstone reagent in the toolbox of researchers, scientists, and drug development professionals. Its high reactivity and specificity towards sulfhydryl groups of cysteine residues have made it an invaluable tool for protein modification, enzyme inhibition, and the construction of complex bioconjugates, including antibody-drug conjugates (ADCs).[1] However, the very electrophilicity that makes NEM a potent thiol-reactive agent also renders it susceptible to hydrolysis, a process that can significantly impact the outcome and reproducibility of experimental and therapeutic applications.

This guide provides a comprehensive technical overview of the hydrolysis of N-Ethylmaleimide to its ring-opened product, N-Ethylmaleamic acid. We will delve into the core mechanism of this transformation, present quantitative kinetic data, and provide detailed experimental protocols for monitoring the reaction. Furthermore, we will explore the profound implications of NEM hydrolysis in the context of bioconjugation and drug development, offering insights into mitigating its undesired effects while harnessing its potential for creating more stable therapeutic agents.

The Core Mechanism: A Tale of Two pH Regimes

The hydrolysis of the imide ring in N-Ethylmaleimide is fundamentally a nucleophilic acyl substitution reaction. The stability of the maleimide ring is highly dependent on the pH of the aqueous environment.[2][3] The reaction can proceed through two primary pathways: a slow, pH-independent (or water-catalyzed) hydrolysis at neutral to acidic pH, and a significantly more rapid, hydroxide-catalyzed hydrolysis under alkaline conditions.[2][3]

Alkaline-Catalyzed Hydrolysis: The Dominant Pathway

In the pH range of 7 to 9 and above, the hydrolysis of NEM is predominantly driven by the nucleophilic attack of a hydroxide ion (OH⁻) on one of the carbonyl carbons of the maleimide ring.[2][3] This is a bimolecular mechanism where the rate of hydrolysis is proportional to the concentration of both NEM and hydroxide ions.[2][3]

The reaction proceeds through the following key steps:

-

Nucleophilic Attack: A hydroxide ion directly attacks one of the electrophilic carbonyl carbons of the N-Ethylmaleimide ring.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate. This step is considered the rate-determining step of the overall reaction.[4]

-

Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of the carbon-nitrogen bond within the imide ring.

-

Protonation: The resulting amic acid anion is subsequently protonated by a water molecule to yield the final product, N-Ethylmaleamic acid.

Alkaline hydrolysis mechanism of N-Ethylmaleimide.

pH-Independent Hydrolysis

Below pH 4, the rate of NEM hydrolysis becomes largely independent of pH.[2][3] In this regime, the concentration of hydroxide ions is negligible, and the reaction is thought to proceed via a much slower, water-catalyzed pathway where a water molecule acts as the nucleophile.

Kinetics of N-Ethylmaleimide Hydrolysis: A Quantitative Perspective

The hydrolysis of N-Ethylmaleimide follows pseudo-first-order kinetics when the pH is held constant, as the concentration of water (or hydroxide ions in a buffered system) remains effectively unchanged throughout the reaction.[4] The rate of hydrolysis is significantly influenced by pH, temperature, and the nature of the N-substituent on the maleimide ring.

pH-Dependence of Hydrolysis Rate

The rate of NEM hydrolysis increases with increasing pH, particularly in the alkaline range, due to the higher concentration of the more potent nucleophile, OH⁻.[2][3]

| pH | Temperature (°C) | Pseudo-first-order Rate Constant (k_obs) (s⁻¹) | Reference |

| 7.0 | 30 | 1.1 x 10⁻⁶ | [Matsui & Aida, 1978][3] |

| 8.0 | 30 | 1.1 x 10⁻⁵ | [Matsui & Aida, 1978][3] |

| 9.0 | 30 | 1.1 x 10⁻⁴ | [Matsui & Aida, 1978][3] |

Structure-Reactivity Relationship: The Taft Equation

The electronic effect of the N-substituent on the rate of alkaline hydrolysis of N-alkylmaleimides can be quantitatively described by the Taft equation:

log(k/k₀) = ρσ

where:

-

k is the rate constant for the substituted maleimide.

-

k₀ is the rate constant for the reference compound (N-methylmaleimide).

-

ρ** (rho star) is the reaction constant, which indicates the sensitivity of the reaction to polar effects.

-

σ** (sigma star) is the polar substituent constant, which quantifies the inductive effect of the substituent.

For the alkaline hydrolysis of N-alkylmaleimides at 30°C, the ρ* value has been determined to be 0.05.[2] This small positive value indicates that the reaction is slightly accelerated by electron-withdrawing substituents on the nitrogen atom, which increase the electrophilicity of the carbonyl carbons.[5][6]

Experimental Protocols for Monitoring NEM Hydrolysis

The hydrolysis of N-Ethylmaleimide can be conveniently monitored using spectrophotometric and chromatographic techniques.

Protocol 1: UV-Vis Spectrophotometric Assay

This method is based on the decrease in UV absorbance around 300 nm as the α,β-unsaturated carbonyl system of the maleimide ring is disrupted upon hydrolysis.[1]

Materials:

-

N-Ethylmaleimide (NEM)

-

Buffer solutions of desired pH (e.g., 0.1 M phosphate buffer for pH 7-8, 0.1 M borate buffer for pH 9)

-

UV-Vis Spectrophotometer with temperature control

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of NEM: Dissolve a known amount of NEM in a small volume of ethanol or acetonitrile to prepare a concentrated stock solution (e.g., 100 mM). Note: Prepare this solution fresh before each experiment due to the instability of NEM in aqueous solutions.[1]

-

Set up the reaction: In a quartz cuvette, add the appropriate volume of the desired pH buffer, pre-equilibrated to the target temperature in the spectrophotometer's cuvette holder.

-

Initiate the reaction: Add a small aliquot of the NEM stock solution to the cuvette to achieve the desired final concentration (e.g., 0.1-1 mM). Quickly mix the solution by inverting the cuvette.

-

Monitor the reaction: Immediately start recording the absorbance at 300 nm over time. Collect data points at regular intervals until the absorbance reading stabilizes.

-

Data Analysis: Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear plot will be equal to the negative of the pseudo-first-order rate constant (-k_obs).

Workflow for spectrophotometric analysis of NEM hydrolysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Assay

HPLC provides a robust method to separate and quantify NEM and its hydrolysis product, N-Ethylmaleamic acid, offering higher specificity than spectrophotometry.[7][8]

Materials:

-

N-Ethylmaleimide (NEM)

-

N-Ethylmaleamic acid (as a standard, if available)

-

HPLC-grade acetonitrile and water

-

Formic acid or phosphoric acid

-

Reverse-phase HPLC column (e.g., C18)

-

HPLC system with a UV detector

Procedure:

-

Prepare standards: Prepare stock solutions of NEM and N-Ethylmaleamic acid in the mobile phase or a compatible solvent. Create a series of dilutions to generate a standard curve for each compound.

-

Set up the hydrolysis reaction: Incubate a solution of NEM in the buffer of interest at a controlled temperature.

-

Sample collection and quenching: At various time points, withdraw an aliquot of the reaction mixture and immediately quench the hydrolysis by adding an equal volume of a solution that stops the reaction (e.g., a low pH mobile phase or a solution containing a thiol to consume the remaining NEM).

-

HPLC analysis: Inject the quenched samples onto the HPLC system. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.[7]

-

Detection and Quantification: Monitor the elution of NEM and N-Ethylmaleamic acid using a UV detector, typically at a wavelength where both compounds have reasonable absorbance (e.g., 210-220 nm).[7] Quantify the concentration of each compound at each time point using the standard curves.

-

Data Analysis: Plot the concentration of NEM versus time and fit the data to a first-order decay model to determine the rate constant.

Workflow for HPLC analysis of NEM hydrolysis.

Implications in Bioconjugation and Drug Development

The hydrolysis of N-Ethylmaleimide is not merely an academic curiosity; it has profound practical consequences in the development of therapeutic proteins and ADCs.

The Challenge of Premature Hydrolysis

In bioconjugation reactions, NEM is used to link a payload (e.g., a drug, a dye) to a protein via a cysteine residue. If the maleimide moiety hydrolyzes before it can react with the target thiol, the conjugation efficiency will be reduced, leading to a heterogeneous product mixture and a lower yield of the desired conjugate. This is particularly problematic in reactions that require prolonged incubation times or are performed at neutral to slightly alkaline pH.[1]

Hydrolysis as a Stabilization Strategy

Conversely, after a successful conjugation, the resulting succinimide thioether linkage can be susceptible to a retro-Michael reaction, leading to deconjugation and premature release of the payload in vivo. This can decrease therapeutic efficacy and increase off-target toxicity. The hydrolysis of the succinimide ring after conjugation converts it to a stable maleamic acid thioether, which is resistant to the retro-Michael reaction.[9]

This has led to the development of "self-hydrolyzing" maleimides, which are engineered with neighboring groups that catalyze the intramolecular hydrolysis of the succinimide ring at physiological pH.[9] This strategy effectively "locks" the payload onto the antibody, enhancing the stability and therapeutic index of ADCs.

Conclusion: From Nuisance to a Tool for Innovation

The hydrolysis of N-Ethylmaleimide to N-Ethylmaleamic acid is a critical chemical transformation that demands careful consideration in any application involving this versatile reagent. A thorough understanding of its mechanism and kinetics is paramount for designing robust and reproducible experimental protocols. While premature hydrolysis can be a significant challenge, the principles governing this reaction have been ingeniously harnessed to develop more stable and effective bioconjugates. For researchers, scientists, and drug development professionals, mastering the nuances of NEM hydrolysis is not just about avoiding a potential pitfall, but also about unlocking new avenues for innovation in the design of next-generation protein therapeutics.

References

- Matsui, S., & Aida, H. (1978). Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2, (12), 1473-1477.

- Matsui, S., & Aida, H. (1978). Hydrolysis of Some N-Alkylmaleimides. RSC Publishing.

- Yuan, T., et al. (2019).

- Dalal Institute. (n.d.).

- Thermo Fisher Scientific. (n.d.). N-Ethylmaleimide (NEM). Thermo Fisher Scientific.

- Khan, M. N. (1984). Kinetics and mechanism of the alkaline hydrolysis of maleimide. Journal of Pharmaceutical Sciences, 73(12), 1767-71.

- Wikipedia. (2023).

- Rossi, S., et al. (1998).

- ResearchGate. (2018). UV-vis absorption spectra of the hydrolysis products aldehyde (blue),...

- ResearchGate. (2019). Changes in the absorption (upper part of the figure) and emission...

- Sacchetta, P., Di Cola, D., & Federici, G. (1986). Alkaline hydrolysis of N-ethylmaleimide allows a rapid assay of glutathione disulfide in biological samples. Analytical Biochemistry, 154(1), 205-8.

- ResearchGate. (2019). Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS.

- Rowlett, R., & Murphy, J. (1981). A Convenient Spectrophotometric Method for the Kinetic Analysis of the Enzymatic Hydrolysis of N-acyl Peptides Using Phthaldialdehyde. PubMed.

- ResearchGate. (2020). Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry.

- SpectraBase. (n.d.). N-ethylmaleimide - Optional[UV-VIS] - Spectrum. SpectraBase.

- ResearchGate. (1976). The hydrolysis of maleimide in alkaline solution.

- ResearchGate. (2021). On hydrolysis, changes in UV-Vis spectrum is occurring but not in NMR and mass. Why is it happening?.

- MSU Denver Sites. (2020). Quantitative Measurement of Substituent Effects on Chemical Reactivity. MSU Denver Sites.

- Wikipedia. (2023).

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. Taft equation - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Alkaline hydrolysis of N-ethylmaleimide allows a rapid assay of glutathione disulfide in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Properties of N-Ethylmaleamic Acid

This in-depth technical guide provides a comprehensive analysis of the spectral properties of N-Ethylmaleamic acid, a key intermediate in the synthesis of N-Ethylmaleimide (NEM) and a molecule of interest in biochemistry and drug development. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural characterization of this compound.

Introduction

N-Ethylmaleamic acid ((2Z)-4-(ethylamino)-4-oxobut-2-enoic acid) is the amic acid derivative formed from the reaction of maleic anhydride with ethylamine. While it is often a transient intermediate in the synthesis of the widely used bioconjugation reagent N-Ethylmaleimide, its own chemical and physical properties are of significant interest. Understanding its spectral signature is crucial for monitoring its formation and subsequent reactions, as well as for identifying it as a metabolite in biological systems. This guide provides a detailed examination of its mass spectrometry, and a predictive analysis of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics, drawing on data from closely related analogs to provide a robust analytical framework.

Synthesis of N-Ethylmaleamic Acid

The synthesis of N-Ethylmaleamic acid is typically the initial step in the preparation of N-Ethylmaleimide. The reaction involves the nucleophilic attack of ethylamine on one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring.

Caption: Synthesis of N-Ethylmaleimide from Maleic Anhydride via N-Ethylmaleamic Acid.

This reaction is generally rapid and proceeds under mild conditions. However, N-Ethylmaleamic acid can be unstable and prone to cyclization to form N-Ethylmaleimide, especially under heating or dehydrating conditions. This transient nature makes the isolation and characterization of pure N-Ethylmaleamic acid challenging, and as a result, comprehensive experimental spectral data is not widely published.

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For N-Ethylmaleamic acid, mass spectral data has been reported in the context of its identification as a microbial metabolite of N-Ethylmaleimide.

Molecular Ion: The expected monoisotopic mass of N-Ethylmaleamic acid (C₆H₉NO₃) is 143.0582 g/mol . In electrospray ionization (ESI) mass spectrometry, it is typically observed as the protonated molecule [M+H]⁺ at m/z 144.

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion of N-Ethylmaleamic acid reveals a characteristic fragmentation pattern. The primary fragment ions observed are:

-

m/z 126: This corresponds to the loss of a water molecule (H₂O) from the parent ion.

-

m/z 100: This minor ion represents the subsequent loss of carbon monoxide (CO) or a related fragmentation.

This fragmentation is consistent with the presence of a carboxylic acid and an amide group in the molecule.

| Ion | m/z (relative abundance) | Interpretation |

| [M+H]⁺ | 144 | Protonated molecular ion |

| [M+H - H₂O]⁺ | 126 | Loss of water |

| [M+H - H₂O - CO]⁺ | 100 | Loss of water and carbon monoxide |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predictive Analysis)

Due to the limited availability of experimental NMR spectra for N-Ethylmaleamic acid, this section provides a predictive analysis based on the known spectra of the analogous compound, N-phenylmaleamic acid, and general principles of NMR spectroscopy.[1][2][3]

¹H NMR Spectroscopy

The proton NMR spectrum of N-Ethylmaleamic acid is expected to show distinct signals for the ethyl group protons and the vinyl protons of the maleamic acid backbone.

Caption: Predicted ¹H NMR chemical shifts for N-Ethylmaleamic acid.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH=CH- (vinyl) | 6.0 - 6.4 | Doublet of doublets | ~12 Hz | 2H |

| -NH-CH₂- | 3.3 - 3.5 | Quartet | ~7 Hz | 2H |

| -CH₂-CH₃ | 1.1 - 1.3 | Triplet | ~7 Hz | 3H |

| -NH- (amide) | 8.0 - 9.0 | Broad singlet | - | 1H |

| -COOH (acid) | 10 - 12 | Broad singlet | - | 1H |

Causality Behind Predictions:

-

Vinyl Protons: The two vinyl protons are diastereotopic and will appear as two doublets due to coupling to each other. Their chemical shift is downfield due to the deshielding effect of the adjacent carbonyl groups.

-

Ethyl Group: The methylene (-CH₂-) protons are adjacent to the electron-withdrawing amide nitrogen, causing them to resonate at a lower field than the methyl (-CH₃) protons. The coupling between the methylene and methyl protons will result in a quartet and a triplet, respectively (the n+1 rule).

-

Amide and Carboxylic Protons: The amide and carboxylic acid protons are exchangeable and often appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum of N-Ethylmaleamic acid is predicted to show six distinct signals, corresponding to the six carbon atoms in the molecule.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| -C OOH | 168 - 172 |

| -C ONH- | 165 - 168 |

| -C H=C H- | 130 - 135 |

| -NH-C H₂- | 35 - 40 |

| -CH₂-C H₃ | 14 - 16 |

Causality Behind Predictions:

-

Carbonyl Carbons: The carbonyl carbons of the carboxylic acid and amide groups are the most deshielded and will appear at the lowest field.

-

Vinyl Carbons: The sp² hybridized carbons of the double bond will resonate in the typical alkene region.

-

Ethyl Group Carbons: The sp³ hybridized carbons of the ethyl group will appear at the highest field (most shielded). The carbon directly attached to the nitrogen will be more deshielded than the terminal methyl carbon.

Infrared (IR) Spectroscopy (Predictive Analysis)

The IR spectrum of N-Ethylmaleamic acid is expected to show characteristic absorption bands for the functional groups present: a carboxylic acid, a secondary amide, and a carbon-carbon double bond. The analysis is based on the known IR spectrum of N-phenylmaleamic acid and general IR correlation tables.[4]

Predicted IR Absorption Bands:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Broad |

| N-H (Amide) | Stretching | 3350 - 3100 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1730 - 1700 | Strong |

| C=O (Amide I) | Stretching | 1680 - 1630 | Strong |

| N-H (Amide II) | Bending | 1570 - 1515 | Medium |

| C=C | Stretching | 1640 - 1600 | Medium |

Causality Behind Predictions:

-

O-H and N-H Stretching: The broad O-H stretch of the carboxylic acid is a hallmark feature, often overlapping with the N-H stretch of the amide.

-

Carbonyl Stretching: Two distinct carbonyl absorption bands are expected. The carboxylic acid carbonyl typically appears at a higher wavenumber than the amide carbonyl (Amide I band).

-

Amide II Band: The N-H bending vibration of the secondary amide gives rise to the Amide II band.

-

C=C Stretching: The stretching of the carbon-carbon double bond will appear in the characteristic alkene region.

Experimental Protocols

To obtain the spectral data discussed, the following general experimental protocols would be employed:

Synthesis and Isolation of N-Ethylmaleamic Acid

-

Reaction: Maleic anhydride is dissolved in a suitable solvent (e.g., diethyl ether or dichloromethane). Ethylamine is added dropwise at a low temperature (e.g., 0 °C) with stirring.

-

Isolation: The resulting precipitate of N-Ethylmaleamic acid is collected by filtration, washed with cold solvent to remove any unreacted starting materials, and dried under vacuum.

-

Purity Check: The purity of the product should be assessed by melting point determination and thin-layer chromatography (TLC).

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). The sample would be dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) would be used as an internal standard.

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition. Tandem MS (MS/MS) would be used to elucidate the fragmentation pattern.

Conclusion

References

-

NIST. N-Phenylmaleamic acid. NIST Chemistry WebBook. [Link]

- Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.

-

NIST. N-Phenylmaleamic acid. NIST Chemistry WebBook. [Link]

-

NIST. N-Phenylmaleamic acid. NIST Chemistry WebBook. [Link]

-

SpectraBase. N-Phenylmaleamic acid - Optional[13C NMR] - Spectrum. [Link]

-

Cheméo. Chemical Properties of N-Phenylmaleamic acid (CAS 555-59-9). [Link]

-

TÜBİTAK Academic Journals. Substituent effects on the regioselectivity of maleamic acid formation and hydrogen chloride addition to N-aryl maleimides. [Link]

-

Wiley Online Library. Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. [Link]

-

Taylor & Francis Online. Full article: Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. [Link]

Sources

Discovery and history of N-Ethylmaleamic acid

An In-depth Technical Guide to N-Ethylmaleamic Acid: Discovery, Synthesis, and Biological Significance

Executive Summary

N-Ethylmaleamic acid, a mono-amide derivative of maleic acid, holds a unique position in chemical and biological sciences. While not as extensively studied as its cyclic imide counterpart, N-Ethylmaleimide (NEM), it is a molecule of significant consequence. This guide provides a comprehensive technical overview of N-Ethylmaleamic acid, meticulously detailing its discovery as a critical synthetic intermediate and its role as a key metabolite in biological detoxification pathways. We will explore its chemical properties, historical context, synthesis protocols, and analytical methodologies. This document is intended for researchers, scientists, and drug development professionals who interact with the widely used biochemical reagent NEM and seek a deeper understanding of its associated chemistry and metabolic fate.

Chapter 1: The Chemical Identity of N-Ethylmaleamic Acid

N-Ethylmaleamic acid is an organic compound that features both a carboxylic acid and an amide functional group, linked by a cis-alkene backbone. This structure dictates its chemical reactivity, particularly its role as a precursor in cyclodehydration reactions.

Physicochemical Properties

The fundamental properties of N-Ethylmaleamic acid are summarized below. It is important to note that while its identity as a synthetic intermediate is well-established, extensive experimental data on its broader biological activities remain nascent.[1]

| Property | Value | Source |

| Molecular Formula | C₆H₉NO₃ | [2] |

| Molecular Weight | 143.14 g/mol | [2] |

| IUPAC Name | (2Z)-4-(ethylamino)-4-oxobut-2-enoic acid | |

| InChIKey | HBQGCOWNLUOCBU-ARJAWSKDSA-N | [2] |

| SMILES | CCNC(=O)/C=C\C(=O)O | [2] |

Structural Diagram

Caption: 2D structure of N-Ethylmaleamic acid.

Chapter 2: Historical Context and Discovery

The history of N-Ethylmaleamic acid is inextricably linked to the synthesis and study of N-Ethylmaleimide (NEM), a prominent sulfhydryl-modifying reagent in biochemistry.[3][4]

Its first significant appearance in the chemical literature is as a direct precursor to NEM. A 1949 publication by S. H. Marrian described the preparation of NEM by heating N-Ethylmaleamic acid in paraffin, establishing its role as a key synthetic intermediate.[5] This two-step process—first reacting a primary amine with maleic anhydride to form the maleamic acid, followed by a cyclodehydration—became a general and widely adopted method for synthesizing N-substituted maleimides.[6]

Later, the discovery of N-Ethylmaleamic acid took on a biological dimension. In the 1980s, researchers investigating methods for assaying glutathione disulfide (GSSG) noted that NEM, often added to samples to prevent glutathione oxidation, interfered with the glutathione reductase enzyme. A novel method was developed that exploited the instability of NEM in alkaline solutions, which hydrolyzes the imide ring to form N-Ethylmaleamic acid.[7] This hydrolysis product was found to be compatible with the enzyme, allowing for accurate GSSG measurement. This work highlighted a crucial chemical transformation and a practical application of N-Ethylmaleamic acid in an analytical context.[7]

Chapter 3: Synthesis and Key Chemical Reactions

Understanding the synthesis of N-Ethylmaleamic acid and its subsequent chemical transformations is fundamental to appreciating its role in both synthetic chemistry and biology.

Synthesis of N-Ethylmaleamic Acid from Maleic Anhydride

The formation of N-Ethylmaleamic acid is a straightforward and high-yield reaction involving the nucleophilic attack of ethylamine on one of the carbonyl carbons of maleic anhydride. This results in the opening of the anhydride ring.

Experimental Protocol: Synthesis of N-Ethylmaleamic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 equivalent) in a suitable aprotic solvent, such as diethyl ether or dichloromethane, at room temperature.

-

Amine Addition: Slowly add a solution of ethylamine (1.0 equivalent) to the maleic anhydride solution dropwise with continuous stirring. The reaction is exothermic; maintain the temperature with an ice bath if necessary.

-

Reaction & Precipitation: A white precipitate of N-Ethylmaleamic acid will typically form immediately upon addition of the amine.[8]

-

Isolation: Stir the mixture for 1-2 hours at room temperature to ensure the reaction goes to completion.

-

Purification: Collect the solid product by vacuum filtration. Wash the precipitate with cold solvent (diethyl ether) to remove any unreacted starting materials.

-

Drying: Dry the purified N-Ethylmaleamic acid under vacuum to yield a white crystalline solid.

Caption: Workflow for the synthesis of N-Ethylmaleamic acid.

Conversion to N-Ethylmaleimide (NEM)

The most significant chemical application of N-Ethylmaleamic acid is its conversion to N-Ethylmaleimide through a dehydrating cyclization reaction. This is typically achieved by heating in the presence of a dehydrating agent like acetic anhydride or by azeotropic distillation.[6][9]

Experimental Protocol: Cyclodehydration to N-Ethylmaleimide

-

Reaction Setup: Suspend N-Ethylmaleamic acid (1.0 equivalent) in acetic anhydride (used as both solvent and dehydrating agent). Add a catalytic amount of sodium acetate.[8]

-

Heating: Heat the mixture under reflux (approximately 100-120°C) for 2-4 hours.[8][10] The progress of the reaction can be monitored by TLC or HPLC.

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water or a sodium bicarbonate solution to neutralize the excess acetic anhydride and acetic acid.[8]

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude N-Ethylmaleimide.[10] Further purification can be achieved by recrystallization or column chromatography.

Caption: Dehydration of N-Ethylmaleamic acid to N-Ethylmaleimide.

Chapter 4: Biological Significance and Applications

While direct biological applications of N-Ethylmaleamic acid are limited, its role as a stable, non-toxic metabolite of NEM is of great importance in toxicology and cellular biology.

A Key Metabolite in NEM Detoxification

N-Ethylmaleimide is a reactive electrophile that can damage cellular macromolecules by alkylating sulfhydryl groups on proteins.[11] Many organisms, including the bacterium Escherichia coli, have evolved a glutathione-dependent detoxification pathway to neutralize such threats.

The process begins when NEM enters the cell and rapidly reacts with cytoplasmic glutathione (GSH) to form an adduct, N-ethylsuccinimido-S-glutathione (ESG).[11] This adduct is then enzymatically or spontaneously hydrolyzed, opening the imide ring to form N-Ethylmaleamic acid-S-glutathione. Subsequent steps cleave the glutathione, leaving the stable and non-toxic N-Ethylmaleamic acid, which can be excreted from the cell.[11][12] This detoxification is highly efficient and does not require new protein synthesis.[11] The conversion to N-Ethylmaleamic acid is crucial as it represents the final, harmless state of the reactive electrophile.[11]

Caption: Glutathione-dependent detoxification pathway of NEM.

Potential Research Applications

Given the limited direct research, the potential applications of N-Ethylmaleamic acid are largely hypothetical but grounded in its chemical structure.[1]

-

Enzyme Inhibition: The presence of both carboxylic acid and amide groups suggests it could act as a competitive inhibitor for enzymes that bind small dicarboxylic acids or their amides.[1]

-

Chemical Probe Development: Its simple scaffold makes it an attractive starting point for medicinal chemistry campaigns to synthesize a library of derivatives for screening against various biological targets.[1]

Chapter 5: Analytical Methodologies

The detection and quantification of N-Ethylmaleamic acid are typically performed in the context of monitoring NEM metabolism. Mass spectrometry is the primary analytical tool for this purpose.

Protocol: LC-MS/MS Detection of N-Ethylmaleamic Acid

This protocol is adapted from methodologies used to identify microbial metabolites of NEM.[12][13]

-

Sample Preparation:

-

For extracellular analysis, centrifuge the cell culture and collect the supernatant.

-

For intracellular analysis, quench metabolic activity (e.g., with cold methanol or sodium azide), lyse the cells (e.g., via sonication or freeze-thaw cycles), and centrifuge to collect the lysate.[12]

-

Filter the supernatant or lysate through a 0.22 µm filter before analysis.

-

-

Chromatographic Separation (LC):

-

Column: Use a C18 reversed-phase column (e.g., 5 µm, 4.6 mm i.d. × 25 cm).[14]

-

Mobile Phase: Employ a gradient elution. For example, a mobile phase consisting of A: 0.1% phosphoric or formic acid in water and B: methanol. A typical gradient might run from 2% B to 95% B over 20-30 minutes.[14]

-

Flow Rate: A standard flow rate of 0.5-1.0 mL/min.

-

-

Mass Spectrometric Detection (MS):

-

Ionization: Use electrospray ionization (ESI) in positive mode.

-

Detection: Monitor for the protonated molecular ion [M+H]⁺ at m/z 144.[12]

-

MS/MS Fragmentation: For confirmation, perform tandem mass spectrometry (MS/MS) on the m/z 144 precursor ion. This will yield characteristic fragment ions that confirm the molecule's identity.

-

Conclusion

N-Ethylmaleamic acid, while often overshadowed by its more famous derivative, N-Ethylmaleimide, is a cornerstone compound in both synthetic organic chemistry and cellular toxicology. Its discovery was a critical step in developing efficient pathways to N-substituted maleimides, which are vital in materials science and pharmaceuticals.[9] Biologically, its formation represents the successful neutralization of the toxic electrophile NEM, a process essential for cellular survival. For researchers working with NEM, a thorough understanding of N-Ethylmaleamic acid—from its synthesis via ring-opening to its formation via hydrolysis—is not merely academic but essential for accurate experimental design and data interpretation.

References

-

Sacchetta, P., Di Cola, D., & Federici, G. (1986). Alkaline hydrolysis of N-ethylmaleimide allows a rapid assay of glutathione disulfide in biological samples. Analytical Biochemistry, 154(1), 205-208. [Link]

-

Georganics. N-Ethylmaleimide – description and application. [Link]

-

van der Vusse, G. J., Roemen, T. H., & Reneman, R. S. (1995). N-ethyl Maleimide Stimulates Arachidonic Acid Release Through Activation of the Signal-Responsive Phospholipase A2 in Endothelial Cells. Biochemical Pharmacology, 49(1), 57-63. [Link]

-

PubChem. N-Ethylmaleimide. [Link]

-

Wikipedia. N-Ethylmaleimide. [Link]

-

LookChem. N-Ethylmaleimide. [Link]

-

DrugFuture. N-Ethylmaleimide. [Link]

-

Vezza, R., et al. (2001). N-ethylmaleimide-stimulated arachidonic acid release in human platelets. Cell Biology and Toxicology, 17(2), 105-115. [Link]

-

Apiary. N-Ethylmaleimide (NEM) Market 2025 by Types, Applications & Top Key Players. [Link]

- Google Patents.

-

Ferguson, G. P., et al. (1997). Glutathione-Dependent Conversion of N-Ethylmaleimide to the Maleamic Acid by Escherichia coli: an Intracellular Detoxification Process. Journal of Bacteriology, 179(1), 152-157. [Link]

- Google Patents.

-

Nandakumar, R., et al. (2008). Formation of N-Ethylmaleimide (NEM)-Glutathione Conjugate and N-Ethylmaleamic Acid Revealed by Mass Spectral Characterization of Intracellular and Extracellular Microbial Metabolites of NEM. Applied and Environmental Microbiology, 74(1), 323-326. [Link]

-

ResearchGate. (PDF) Formation of N-Ethylmaleimide (NEM)-Glutathione Conjugate and N-Ethylmaleamic Acid Revealed by Mass Spectral Characterization of Intracellular and Extracellular Microbial Metabolites of NEM. [Link]

-

PubMed. Formation of N-ethylmaleimide (NEM)-glutathione Conjugate and N-ethylmaleamic Acid Revealed by Mass Spectral Characterization of Intracellular and Extracellular Microbial Metabolites of NEM. [Link]

-

European Publication Server. Preparation process of N-substituted maleimides - Patent 0372922. [Link]

- Google Patents. WO1995009834A1 - Processes for producing maleamic acid, ester thereof and maleimide.

-

ResearchGate. Can anyone please suggest how I can synthesis n-ethyl maleimide from maleic anhydride? [Link]

-

GSRS. N-ETHYLMALEAMIC ACID. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Maleic acid. [Link]

-

Taiwan Food and Drug Administration. Method of Test for Total Amount of Maleic Acid and Maleic Anhydride in Foods. [Link]

-

ResearchGate. (PDF) Synthesis of N-formylmaleamic acid and some related N-formylamides. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. N-Ethylmaleimide | 128-53-0 [chemicalbook.com]

- 4. N-Ethylmaleimide – description and application - Georganics [georganics.sk]

- 5. N-Ethylmaleimide [drugfuture.com]

- 6. Preparation process of N-substituted maleimides - Patent 0372922 [data.epo.org]

- 7. Alkaline hydrolysis of N-ethylmaleimide allows a rapid assay of glutathione disulfide in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. EP0393713A1 - Process for the preparation of N-substituted maleimides - Google Patents [patents.google.com]

- 10. N-Ethylmaleimide synthesis - chemicalbook [chemicalbook.com]

- 11. Glutathione-Dependent Conversion of N-Ethylmaleimide to the Maleamic Acid by Escherichia coli: an Intracellular Detoxification Process - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Formation of N-ethylmaleimide (NEM)-glutathione conjugate and N-ethylmaleamic acid revealed by mass spectral characterization of intracellular and extracellular microbial metabolites of NEM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fda.gov.tw [fda.gov.tw]

N-Ethylmaleamic Acid: An In-Depth Technical Guide to its Formation as a Cellular Metabolite of N-Ethylmaleimide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

N-Ethylmaleimide (NEM) is a widely utilized sulfhydryl-reactive compound in biomedical research, valued for its ability to irreversibly modify cysteine residues in proteins. Its application spans from serving as an inhibitor of cysteine proteases to a tool for probing protein structure and function. However, the cellular fate of NEM extends beyond its initial protein conjugation. A critical and often overlooked aspect is its metabolism to N-Ethylmaleamic acid. This guide provides a comprehensive technical overview of the formation of N-Ethylmaleamic acid as a key metabolite of NEM in cellular systems. We will delve into the biochemical mechanisms, provide detailed experimental protocols for its detection and quantification, and discuss the implications of this metabolic pathway in the context of drug development and preclinical safety assessment. This document is intended to serve as a foundational resource for researchers seeking to understand and investigate the complete cellular lifecycle of N-Ethylmaleimide.

Introduction: The Dual Identity of N-Ethylmaleimide

N-Ethylmaleimide (NEM) is a potent electrophile that readily forms stable thioether bonds with sulfhydryl groups, primarily those of cysteine residues in proteins and the tripeptide glutathione (GSH).[1][2] This reactivity has established NEM as an invaluable tool in the laboratory for:

-

Inhibition of Cysteine Proteases: By alkylating the active site cysteine, NEM irreversibly inhibits the activity of these enzymes.[1]

-

Probing Protein Function: Selective modification of cysteine residues can elucidate their role in protein structure, function, and regulation.

-

Stabilizing Thiol-Containing Molecules: NEM is frequently used to prevent the oxidation of reduced thiols, such as GSH, during sample preparation for analytical studies.[3]

While the covalent modification of proteins by NEM is a well-characterized phenomenon, its interaction with the abundant cellular antioxidant, glutathione, initiates a significant metabolic cascade. This guide will focus on the detoxification pathway that leads to the formation of N-Ethylmaleamic acid, a less reactive and more water-soluble metabolite. Understanding this process is crucial for accurately interpreting experimental results involving NEM and for evaluating its potential off-target effects in therapeutic applications.

The Biochemical Pathway: From Thiol Adduction to Imide Hydrolysis

The cellular conversion of NEM to N-Ethylmaleamic acid is a two-step process that is fundamentally a detoxification mechanism. This pathway ensures the removal of the highly reactive NEM and the recycling of glutathione.

Step 1: Glutathione Conjugation

Upon entering the cell, NEM rapidly reacts with the sulfhydryl group of glutathione in a Michael addition reaction to form N-ethylsuccinimido-S-glutathione (ESG).[4][5] This reaction can occur spontaneously at physiological pH and can also be catalyzed by glutathione S-transferases (GSTs).[6] The formation of this initial adduct effectively sequesters the reactive maleimide moiety of NEM.

Step 2: Hydrolysis of the Succinimide Ring

The ESG adduct is not the final metabolic product. The succinimide ring of the ESG conjugate undergoes hydrolysis, leading to the formation of N-Ethylmaleamic acid and the release of glutathione.[4][7] This hydrolysis can occur at both carbonyl groups of the succinimide ring, but ultimately yields the same N-Ethylmaleamic acid product. While this hydrolysis can happen non-enzymatically, particularly at alkaline pH, there is evidence to suggest the involvement of cellular enzymes, such as amidases, which are known to hydrolyze amide bonds in various xenobiotics.[8][9][10] The regeneration of glutathione is a critical aspect of this detoxification pathway, allowing the cell to maintain its antioxidant capacity.

The overall metabolic pathway can be visualized as follows:

Figure 1: Metabolic pathway of N-Ethylmaleimide (NEM) to N-Ethylmaleamic acid in cells.

Experimental Protocols for the Analysis of N-Ethylmaleamic Acid

The detection and quantification of N-Ethylmaleamic acid in cellular extracts requires careful sample preparation and sensitive analytical techniques. The following protocols provide a robust framework for such investigations.

Cell Culture and NEM Treatment

This protocol is a general guideline and should be optimized for the specific cell line and experimental objectives.

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment. A 6-well plate format is often suitable.

-

Cell Culture: Culture cells in appropriate media and conditions (e.g., 37°C, 5% CO₂).

-

NEM Treatment: Prepare a stock solution of NEM in a suitable solvent (e.g., DMSO or ethanol). On the day of the experiment, dilute the stock solution in pre-warmed cell culture media to the desired final concentration.

-

Incubation: Remove the existing media from the cells and replace it with the NEM-containing media. Incubate for the desired time period. Include a vehicle-treated control group.

Sample Preparation for Intracellular Metabolite Analysis

The goal of this procedure is to rapidly quench metabolic activity and efficiently extract intracellular metabolites.

-

Quenching: After the desired incubation time, rapidly aspirate the media. Immediately wash the cells twice with ice-cold phosphate-buffered saline (PBS) or a 0.9% NaCl solution to remove extracellular components.

-

Metabolite Extraction: Add ice-cold 80% methanol (pre-chilled to -80°C) to each well to quench metabolic activity and extract metabolites.

-

Cell Lysis and Collection: Place the plate on ice for 10-15 minutes. Scrape the cells from the plate and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

-

Protein Precipitation: Vortex the tubes vigorously and then centrifuge at high speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet precipitated proteins and cell debris.

-